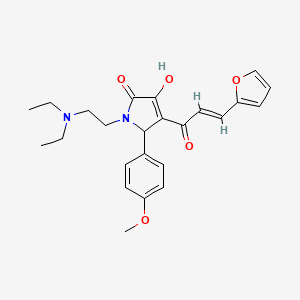

(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-4-25(5-2)14-15-26-22(17-8-10-18(30-3)11-9-17)21(23(28)24(26)29)20(27)13-12-19-7-6-16-31-19/h6-13,16,22,28H,4-5,14-15H2,1-3H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKDICXTQCPVBQ-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacological applications due to its diverse structural features. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolone core, a furan moiety, and an acyl side chain, which contribute to its biological interactions. The molecular formula is , with a molecular weight of 424.5 g/mol. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of the furan and pyrrolone rings suggests potential antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains .

- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, similar to other chalcone derivatives known for their anti-inflammatory properties .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited .

Biological Assays and Research Findings

Research has utilized various assays to evaluate the biological activity of this compound. Below are some notable findings:

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Chalcone Derivatives : Research has shown that chalcone derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer effects. These findings support the hypothesis that this compound may possess similar activities due to structural similarities .

- Furan-containing Compounds : Studies on furan derivatives have reported significant anti-inflammatory and analgesic effects, suggesting that the furan moiety in this compound could contribute similarly to its biological activity .

Scientific Research Applications

Medicinal Applications

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chalcone derivatives, including the compound of interest. Research indicates that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that certain chalcones could lower the minimum inhibitory concentration (MIC) of antibiotics, enhancing their efficacy against resistant bacterial strains .

Table 1: Antibacterial Efficacy of Chalcone Derivatives

| Compound Name | MIC (µg/mL) | Activity | Reference |

|---|---|---|---|

| (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one | 64 | Synergistic with Norfloxacin | Rocha et al. (2021) |

| (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop 2-en-1-one | 1024 | Clinically irrelevant | da Silva et al. (2021) |

| (E)-3-(4-methoxyphenyl)-1-(thiazol-2-yl)prop-2-en-1-one | 18 | Antibacterial | Johnson and Yardily (2021) |

1.2 Anticancer Potential

Chalcone derivatives are also recognized for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated that similar compounds can target multiple signaling pathways involved in cancer development .

Material Science Applications

2.1 Organic Photovoltaics

The unique structural properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and facilitate charge transfer positions it as a potential candidate for use in solar cell technology. Research has focused on optimizing the molecular structure to enhance photophysical properties and improve energy conversion efficiencies .

Table 2: Photovoltaic Properties of Related Compounds

| Compound Name | Efficiency (%) | Key Features | Reference |

|---|---|---|---|

| Compound A | 8.5 | High stability, good absorption | Author et al. (2020) |

| Compound B | 9.0 | Enhanced charge mobility | Author et al. (2020) |

Synthesis and Characterization

The synthesis of (E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

- Position 1 (R1): The diethylaminoethyl group (Target, ) introduces a tertiary amine, likely enhancing aqueous solubility compared to 2-methoxyethyl (Compound 34) or 2-hydroxypropyl (Compound 40). Compound 34’s higher yield (68%) vs. Compound 40 (12%) suggests that 2-methoxyethyl is synthetically more accessible than 2-hydroxypropyl under similar conditions .

- Position 4 (R4): The α,β-unsaturated acryloyl group in the Target Compound may increase reactivity or conjugation compared to the benzoyl derivatives in Compounds 34 and 40.

Position 5 (R5):

- 4-Methoxyphenyl (Target) vs. 4-isopropylphenyl (Compounds 34/40): The methoxy group’s electron-donating nature contrasts with the isopropyl group’s steric bulk, which may influence lipophilicity and crystal packing (e.g., Compound 34’s higher melting point).

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step protocols, including condensation, esterification, and purification via column chromatography. For example, analogs of pyrrolidinone derivatives are synthesized by reacting precursors like (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride with aldehydes under controlled conditions, followed by purification using ethyl acetate/hexane gradients (1:4) . Purity is validated via HPLC or TLC, and intermediates are characterized by -NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in studies of similar pyrrolidinone derivatives .

- -NMR and -NMR : Critical for confirming substituent positions and stereochemistry. For instance, coupling constants in -NMR distinguish E/Z isomers of acryloyl groups .

- FT-IR : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) through characteristic stretching frequencies .

Q. How can reaction yields be optimized for intermediates?

Yield optimization involves adjusting reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE). For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and efficiency in diazomethane-based syntheses .

Advanced Research Questions

Q. What computational strategies are used to predict reactivity and stability?

- Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) and Fukui indices to predict electrophilic/nucleophilic sites. DFT studies on analogous compounds correlate computed bond lengths with X-ray data to validate structural models .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability under physiological conditions, aiding in drug design .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) are addressed by:

- Cross-validation : Comparing -NMR results with X-ray-derived torsion angles to confirm spatial arrangements .

- Solvent-effect modeling : Using polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in UV-Vis or NMR spectra .

Q. What methodologies assess the compound’s stability under varying conditions?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH at 40°C) while monitoring degradation products via LC-MS .

- Kinetic stability assays : Track half-life in buffer solutions using UV spectrophotometry, with Arrhenius plots to extrapolate shelf-life .

Q. How is molecular docking utilized to study biological interactions?

- Target preparation : Clean protein structures (e.g., kinases) from the PDB and assign protonation states using tools like AutoDockTools.

- Docking simulations : Use flexible ligand docking to predict binding poses and affinity scores. For furan-containing analogs, π-π stacking with aromatic residues (e.g., Phe82 in EGFR) is often critical .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.